![molecular formula C16H9ClN2O4 B15208724 5(4H)-Oxazolone, 4-[(4-chlorophenyl)methylene]-2-(4-nitrophenyl)-](/img/structure/B15208724.png)
5(4H)-Oxazolone, 4-[(4-chlorophenyl)methylene]-2-(4-nitrophenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Chlorobenzylidene)-2-(4-nitrophenyl)oxazol-5(4H)-one is a synthetic organic compound that belongs to the class of oxazole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorobenzylidene)-2-(4-nitrophenyl)oxazol-5(4H)-one typically involves the condensation of 4-chlorobenzaldehyde with 4-nitrophenylacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, similar compounds are often produced using batch or continuous flow processes. These methods ensure high yield and purity, which are essential for large-scale applications.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzylidene moiety, often using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: H2 gas with Pd/C catalyst under atmospheric pressure.
Substitution: NaOH or K2CO3 in aqueous or organic solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzylidene derivatives.
科学的研究の応用
Chemistry
The compound is studied for its potential as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology
In biological research, oxazole derivatives are investigated for their antimicrobial, antifungal, and anticancer properties.
Medicine
Industry
In the industrial sector, oxazole derivatives are explored for their use in the development of advanced materials, such as polymers and dyes.
作用機序
The mechanism of action of 4-(4-Chlorobenzylidene)-2-(4-nitrophenyl)oxazol-5(4H)-one is not well-documented. similar compounds often exert their effects by interacting with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways.
類似化合物との比較
Similar Compounds
- 4-(4-Chlorobenzylidene)-2-phenyl-oxazol-5(4H)-one
- 4-(4-Methoxybenzylidene)-2-(4-nitrophenyl)oxazol-5(4H)-one
- 4-(4-Nitrobenzylidene)-2-(4-chlorophenyl)oxazol-5(4H)-one
Uniqueness
4-(4-Chlorobenzylidene)-2-(4-nitrophenyl)oxazol-5(4H)-one is unique due to the presence of both chlorobenzylidene and nitrophenyl groups, which may confer distinct chemical and biological properties compared to other oxazole derivatives.
特性
分子式 |
C16H9ClN2O4 |
|---|---|
分子量 |
328.70 g/mol |
IUPAC名 |
(4Z)-4-[(4-chlorophenyl)methylidene]-2-(4-nitrophenyl)-1,3-oxazol-5-one |
InChI |
InChI=1S/C16H9ClN2O4/c17-12-5-1-10(2-6-12)9-14-16(20)23-15(18-14)11-3-7-13(8-4-11)19(21)22/h1-9H/b14-9- |
InChIキー |
MZYTVWRLTXNNSE-ZROIWOOFSA-N |
異性体SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])Cl |
正規SMILES |
C1=CC(=CC=C1C=C2C(=O)OC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


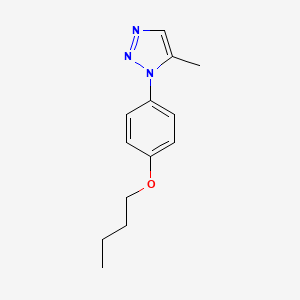
![3-(4-(Methoxycarbonyl)benzo[d]oxazol-2-yl)acrylic acid](/img/structure/B15208649.png)
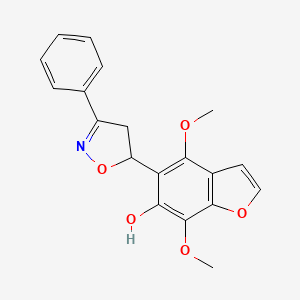
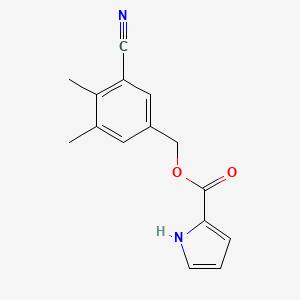

![(S)-[1,1'-Biphenyl]-2,2'-diylbis(dicyclohexylphosphine oxide)](/img/structure/B15208679.png)
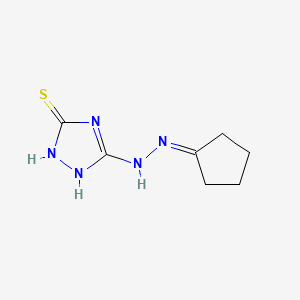
![Dicyclohexyl((6S,7S,12aR)-12-methoxy-6,7-dimethyl-6,7-dihydrodibenzo[e,g][1,4]dioxocin-1-yl)phosphine](/img/structure/B15208692.png)
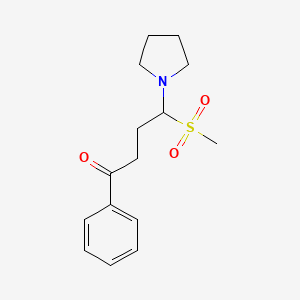
![(16aR)-1,16-Bis(diphenylphosphino)-6,11-dihydrotribenzo[b,d,h][1,6]dioxecine](/img/structure/B15208708.png)

![[(7-Iodo-2-methyl-5-nitroquinolin-8-yl)oxy]acetonitrile](/img/structure/B15208718.png)

![N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-fluorobenzamide](/img/structure/B15208746.png)
